2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol
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Overview
Description
2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is an organic compound that features a unique structure combining a chlorinated aromatic ring, a furan ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)propanol
- 2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)butanol
Uniqueness
2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73g/mol |
IUPAC Name |
2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H16ClNO2/c1-10-12(3-2-4-13(10)15)14-6-5-11(18-14)9-16-7-8-17/h2-6,16-17H,7-9H2,1H3 |
InChI Key |
GWFDFZQYDRYLBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCO |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCO |
Origin of Product |
United States |
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